2-((3-Methoxyphenyl)thio)ethanamine
Overview
Description
2-((3-Methoxyphenyl)thio)ethanamine is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Techniques
- High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC/MS/MS) Method : A method was developed for the detection and quantification of certain compounds, including 2CC-NBOMe (4-chloro-2,5-dimethoxyphenethyl-N-[(2-methoxyphenyl) methyl] ethanamine) in serum samples. This method is crucial for clinical toxicology testing in emergency situations (Poklis et al., 2013).
Drug Synthesis
- Synthesis of Apremilast : In a study focusing on the synthesis of Apremilast, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine was prepared and used as a precursor. Apremilast, a phosphodiesterase 4 inhibitor, is significant for treating psoriasis (Shan et al., 2015).
Pharmacology and Toxicology
- In Vitro Antimicrobial and Antidiabetic Studies : Schiff bases derived from 2-((3-Methoxyphenyl)thio)ethanamine were synthesized and tested for their antimicrobial and antidiabetic properties. The study also explored their potential as Covid-19 inhibitors through molecular docking analyses (S. G et al., 2023).
Analytical Identification
- Gas Chromatography-Mass Spectrometry Analysis (GC-MS) : This method was used to identify various analogues of this compound, providing an important tool for routine analysis in forensic and drug testing laboratories (Lum et al., 2016).
Metabolic Studies
- Hepatic Cytochrome P450 Enzymes Metabolism : A study examined the role of cytochrome P450 enzymes in the metabolism of NBOMe compounds, including 25I-NBOMe, a derivative of this compound. Understanding the metabolism of these compounds is crucial for clinical and forensic toxicology (Nielsen et al., 2017).
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenyl)sulfanylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPRAOYKHROEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.